molecular formula C14H20ClN3S B4180268 N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea

N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea

Cat. No. B4180268
M. Wt: 297.8 g/mol
InChI Key: VAAWZADYYMWUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea, commonly known as CPET, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has been synthesized using various methods. CPET has been found to have significant biochemical and physiological effects, making it a valuable tool in laboratory experiments.

Mechanism of Action

CPET exerts its effects by inhibiting the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters in the brain. By inhibiting MAO, CPET increases the levels of neurotransmitters in the brain, leading to its various physiological effects. CPET has also been shown to interact with other receptors, including the sigma-1 receptor and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
CPET has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines. CPET has also been found to have analgesic effects, reducing pain sensitivity in animal models. In addition, CPET has been shown to inhibit tumor growth in various cancer cell lines. CPET has also been found to have effects on the cardiovascular and respiratory systems, including reducing blood pressure and improving lung function.

Advantages and Limitations for Lab Experiments

CPET has several advantages as a tool in laboratory experiments. It has a high potency and specificity, making it a valuable tool in the study of various physiological processes. CPET is also relatively easy to synthesize, making it accessible to researchers. However, CPET has some limitations, including its potential toxicity and the need for careful handling. CPET can also be difficult to administer in vivo, requiring specialized techniques.

Future Directions

CPET has shown significant potential in various areas of research, including pharmacology and cancer biology. Future research could focus on optimizing the synthesis of CPET to improve its yield and purity. Additionally, further investigation is needed to determine the optimal dosage and administration of CPET in different animal models. CPET could also be used in combination with other drugs to enhance its effects and reduce toxicity. Finally, CPET could be studied in clinical trials to determine its potential as a therapeutic agent for various diseases.

Scientific Research Applications

CPET has been widely used in scientific research, particularly in the field of pharmacology. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. CPET has also been used in the study of the central nervous system, cardiovascular system, and respiratory system. It has been found to modulate the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(2-piperidin-1-ylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3S/c15-12-4-6-13(7-5-12)17-14(19)16-8-11-18-9-2-1-3-10-18/h4-7H,1-3,8-11H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAWZADYYMWUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-[2-(piperidin-1-yl)ethyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.